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Compound of Interest

Compound Name: Disodium dodecenylsuccinate

Cat. No.: B15175101 Get Quote

Technical Support Center: Managing High
Viscosity in Cell Lysates
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in addressing

issues of high viscosity in cell lysates. While specific information on the use of Disodium
dodecenylsuccinate for this application is not extensively documented in scientific literature,

this guide outlines the common causes of high viscosity and provides detailed protocols for

established and effective methods of viscosity reduction.

Frequently Asked Questions (FAQs)
Q1: What is causing the high viscosity in my cell lysate?

High viscosity in cell lysates is primarily caused by the release of large molecules from the cells

upon lysis. The most common culprits are:

Genomic DNA (gDNA): Upon cell rupture, long strands of gDNA are released, which can

form a dense, gel-like network, significantly increasing the viscosity of the solution.[1][2]

High Cell Density: Lysing a large number of cells in a small volume of buffer concentrates all

cellular components, including proteins and nucleic acids, leading to a more viscous lysate.
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Incomplete Lysis: If cells are not completely lysed, the sample can appear highly viscous due

to the mixture of intact cells, released cellular contents, and lysis reagent.[3]

Q2: Can Disodium dodecenylsuccinate be used to reduce the viscosity of cell lysates?

Currently, there is limited to no information in the public domain or scientific literature that

describes the use of Disodium dodecenylsuccinate as a primary agent for reducing viscosity

in cell lysates for protein extraction. While it is classified as a surfactant, its efficacy and

compatibility with downstream applications in this specific context are not established. For

effective viscosity reduction, it is recommended to use validated methods such as enzymatic

digestion or mechanical shearing.

Q3: What are the most common methods to reduce lysate viscosity?

The most common and effective methods to reduce the viscosity of cell lysates include:

Enzymatic Digestion: Using nucleases, such as DNase I or Benzonase, to break down the

long strands of DNA and RNA into smaller fragments.[1][4]

Mechanical Shearing: Physically breaking down the DNA strands through methods like

sonication or passing the lysate through a narrow-gauge needle.[1]

Chemical Methods: While less common for routine protein extraction, some protocols utilize

reagents that can aid in the precipitation of nucleic acids.

Q4: Will viscosity-reducing treatments affect my protein of interest?

The recommended methods are generally compatible with most downstream applications.

However, it is crucial to consider the following:

Sonication: This method can generate heat, which may denature sensitive proteins. It is

essential to perform sonication on ice and in short bursts.[1][2]

Enzymatic Digestion: Ensure that the nuclease used is of high purity and does not introduce

proteases that could degrade your target protein. It's also important to use the correct

cofactors for the nuclease, such as Mg2+, for optimal activity.[2]
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Troubleshooting Guide
Issue Possible Cause Recommended Solution

Lysate is thick and gelatinous

after cell lysis.
Release of genomic DNA.

Add a nuclease such as

DNase I (25–50 µg/mL) or

Benzonase to the lysis buffer.

[1][4] Ensure the buffer

contains the necessary

cofactors for nuclease activity

(e.g., MgCl2 for DNase I).[2]

Lysate remains viscous even

after adding DNase.

DNase activity is inhibited or

insufficient.

Verify the presence of Mg2+ in

your lysis buffer, which is

required for DNase activity.[2]

Increase the concentration of

DNase or the incubation time.

Difficulty in pipetting or filtering

the lysate.

High concentration of nucleic

acids and cellular debris.

In addition to nuclease

treatment, mechanically shear

the DNA by sonicating the

sample or by passing it

multiple times through a 21-

gauge needle.

Protein yield is low after

viscosity reduction.

Protein degradation or loss

during processing.

If using sonication, keep the

sample on ice at all times to

prevent heating and protein

denaturation.[1][2] Add

protease inhibitors to your lysis

buffer.[1]

Experimental Protocols
Protocol 1: Enzymatic Digestion of Nucleic Acids
This protocol describes the use of DNase I to reduce viscosity in a bacterial cell lysate.

Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing a lysozyme (e.g., 1

mg/mL for E. coli) and protease inhibitors. Incubate on ice for 30 minutes.
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DNase I Addition: Add DNase I to a final concentration of 25-50 µg/mL. Crucially, also add

MgCl2 to a final concentration of 1-10 mM to activate the enzyme.[2]

Incubation: Incubate the lysate on ice or at room temperature for 15-30 minutes, or until a

noticeable decrease in viscosity is observed.

Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15-20 minutes at 4°C

to pellet the cell debris.

Supernatant Collection: Carefully collect the supernatant, which contains the soluble

proteins. The lysate should now be significantly less viscous and easier to handle for

downstream applications.

Protocol 2: Mechanical Shearing by Sonication
This protocol is an alternative or complementary method to enzymatic digestion.

Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer.

Sonication: Place the tube containing the cell suspension on ice to prevent overheating. Use

a sonicator with a microtip probe. Apply short bursts of sonication (e.g., 10-15 seconds)

followed by a cooling period (e.g., 30-60 seconds). Repeat this cycle 3-5 times.

Visual Inspection: After sonication, the lysate should appear less viscous. If it is still viscous,

additional sonication cycles may be needed.

Clarification: Centrifuge the sonicated lysate at high speed to pellet the insoluble material.

Supernatant Collection: Collect the clear supernatant for further analysis.
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Caption: Experimental workflow for cell lysis and viscosity reduction.
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Caption: Mechanism of DNA-induced viscosity and its reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15175101?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/pl/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/traditional-methods-cell-lysis.html
https://www.researchgate.net/post/Why_is_my_lysed_cell_solution_so_viscous_after_centrifugation
https://www.youtube.com/watch?v=kQPMAf8mpl8
https://www.researchgate.net/post/Lysate-way-too-viscous-impossible-to-apply-to-affinity-column
https://www.benchchem.com/product/b15175101#addressing-issues-of-high-viscosity-in-cell-lysates-with-disodium-dodecenylsuccinate
https://www.benchchem.com/product/b15175101#addressing-issues-of-high-viscosity-in-cell-lysates-with-disodium-dodecenylsuccinate
https://www.benchchem.com/product/b15175101#addressing-issues-of-high-viscosity-in-cell-lysates-with-disodium-dodecenylsuccinate
https://www.benchchem.com/product/b15175101#addressing-issues-of-high-viscosity-in-cell-lysates-with-disodium-dodecenylsuccinate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15175101?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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